

Application Notes and Protocols for BTX-6654 in NCI-H358 Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **BTX-6654**, a cereblon-based bifunctional degrader of Son of Sevenless Homolog 1 (SOS1), in preclinical NCI-H358 non-small cell lung cancer (NSCLC) xenograft models. The NCI-H358 cell line harbors a KRAS G12C mutation, making it a relevant model for studying KRAS-driven cancers.

Introduction

Mutations in the KRAS oncogene are prevalent in a significant percentage of all human cancers, driving tumor growth and proliferation.[1] The development of therapies targeting KRAS has been challenging. One promising strategy is to target upstream regulators of KRAS, such as SOS1, a guanine nucleotide exchange factor that facilitates the activation of KRAS.[1] [2] **BTX-6654** is a novel bifunctional degrader that induces the degradation of SOS1, thereby inhibiting the downstream RAS-MAPK signaling pathway and suppressing tumor growth.[1][3] Preclinical studies have demonstrated its potent anti-tumor activity in various KRAS-mutant cancer models, including NCI-H358 xenografts.[3][4]

Mechanism of Action

BTX-6654 functions as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor cereblon and SOS1. This proximity leads to the ubiquitination and subsequent proteasomal degradation of SOS1. The degradation of SOS1 prevents the exchange of GDP

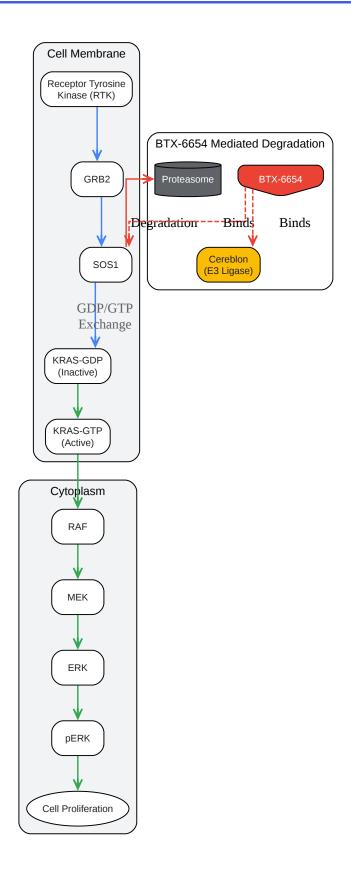






for GTP on KRAS, thereby keeping KRAS in its inactive state. This, in turn, leads to the downregulation of downstream signaling pathways, including the MAPK pathway (pERK) and the PI3K/AKT/mTOR pathway (pS6), ultimately resulting in reduced cell proliferation.[1][3]





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Caption: **BTX-6654** mediated degradation of SOS1 and inhibition of the KRAS-MAPK signaling pathway.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and pharmacodynamic effects of **BTX-6654** in NCI-H358 xenograft models.

Table 1: In Vivo Efficacy of BTX-6654 in NCI-H358 Xenograft Model

Treatment Group	Dose (mg/kg)	Dosing Schedule	Duration	Tumor Growth Inhibition (%)
Vehicle	-	-	28 days	-
BTX-6654	10	Intraperitoneal	28 days	Not specified, but dose-dependent
BTX-6654	50	Intraperitoneal	28 days	Significant

Note: Specific tumor growth inhibition percentages were not detailed in the provided search results, but the studies indicate a dose-dependent effect.[3][5]

Table 2: Pharmacodynamic Effects of **BTX-6654** in NCI-H358 Tumors (5-Day Study)

Dose (mg/kg)	Timepoint (post- last dose)	SOS1 Degradation (%)	pERK Reduction
10	2h, 8h, 24h	>85	Dose-dependent
50	2h, 8h, 24h	>85	Dose-dependent

Data extracted from a 5-day PK-PD study.[3]

Experimental Protocols NCI-H358 Cell Culture

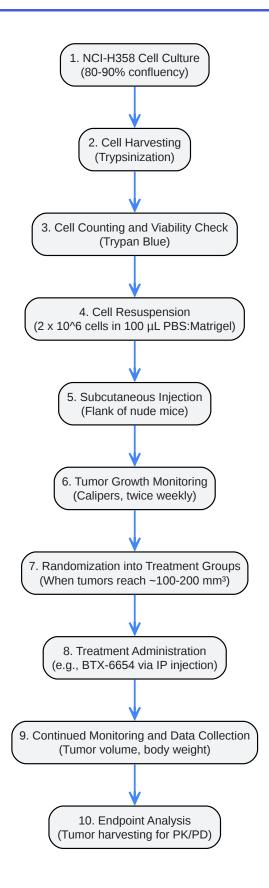
• Cell Line: NCI-H358 (human non-small cell lung cancer) obtained from a reputable cell bank.



- Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
- Passaging: When cells reach 80-90% confluency, detach them using Trypsin-EDTA and subculture at a ratio of 1:3 to 1:6.

NCI-H358 Xenograft Model Establishment





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Caption: Experimental workflow for establishing and treating NCI-H358 xenograft models.



- Animal Model: Use immunodeficient mice (e.g., athymic nude mice), 6-8 weeks old.
- Cell Preparation: Harvest NCI-H358 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. The final cell concentration should be 2 x 10⁷ cells/mL.[6]
- Implantation: Subcutaneously inject 100 μ L of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.[6]
- Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

BTX-6654 Dosing and Administration

- Formulation: Prepare BTX-6654 in a suitable vehicle for intraperitoneal (IP) administration.
 The specific vehicle composition should be optimized for solubility and stability.
- Dosing: Based on preclinical studies, effective doses of BTX-6654 are in the range of 10-50 mg/kg.[3]
- Administration: Administer the prepared BTX-6654 solution via intraperitoneal injection according to the desired dosing schedule (e.g., daily, twice daily).

Efficacy and Pharmacodynamic Studies

- Efficacy Study:
 - Treat tumor-bearing mice with BTX-6654 or vehicle for a specified duration (e.g., 28 days).
 [3]
 - Continue to monitor tumor volume and body weight throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis.
- Pharmacodynamic (PD) Study:



- Treat tumor-bearing mice with a single or multiple doses of BTX-6654.
- At various time points after the last dose (e.g., 2, 8, and 24 hours), collect tumor and plasma samples.[3]
- Analyze tumor lysates by Western blot to assess the levels of SOS1, pERK, and other relevant signaling proteins.[3]
- Analyze plasma samples to determine the pharmacokinetic profile of BTX-6654.[3]

Conclusion

BTX-6654 demonstrates significant potential as a therapeutic agent for KRAS-driven cancers by effectively degrading SOS1 and inhibiting downstream signaling. The protocols and data presented here provide a solid foundation for researchers to design and execute preclinical studies to further evaluate the efficacy and mechanism of action of **BTX-6654** in NCI-H358 xenograft models. Careful adherence to these protocols will ensure the generation of robust and reproducible data.

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